molecular formula C14H14N4OS B2596237 (2E)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-3-(thiophen-2-yl)prop-2-enamide CAS No. 1798975-43-5

(2E)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2596237
CAS No.: 1798975-43-5
M. Wt: 286.35
InChI Key: HZMOXZWLNMAKLT-ONEGZZNKSA-N
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Description

(2E)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-3-(thiophen-2-yl)prop-2-enamide is a complex organic compound featuring a pyrazolo[1,5-a]imidazole moiety linked to a thiophene ring via a propenamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. The starting materials often include pyrazolo[1,5-a]imidazole derivatives and thiophene-based compounds. The key steps may involve:

    Formation of the pyrazolo[1,5-a]imidazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the ethyl linker: This step may involve alkylation reactions using ethyl halides.

    Formation of the propenamide chain: This can be achieved through condensation reactions involving thiophene derivatives and acrylamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(2E)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with specific biological targets.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]imidazole moiety may interact with specific binding sites, while the thiophene ring may contribute to the compound’s overall stability and reactivity. The exact pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-3-(thiophen-2-yl)prop-2-enamide is unique due to its specific combination of a pyrazolo[1,5-a]imidazole core and a thiophene ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(E)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c19-13(4-3-12-2-1-11-20-12)15-7-8-17-9-10-18-14(17)5-6-16-18/h1-6,9-11H,7-8H2,(H,15,19)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMOXZWLNMAKLT-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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